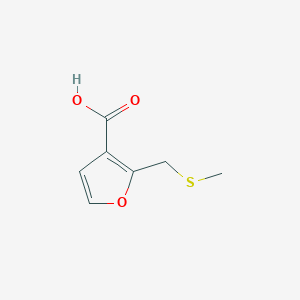
(1S,2R)-1-(Tert-butoxycarbonylamino)-2,3-dihydro-1H-inden-2-YL methanesulfonate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(1S,2R)-1-(Tert-butoxycarbonylamino)-2,3-dihydro-1H-inden-2-YL methanesulfonate is a complex organic compound that features a tert-butoxycarbonyl (Boc) protecting group attached to an amino group. This compound is often used in organic synthesis, particularly in the preparation of various intermediates and final products in pharmaceutical and chemical research.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (1S,2R)-1-(Tert-butoxycarbonylamino)-2,3-dihydro-1H-inden-2-YL methanesulfonate typically involves the following steps:
Protection of the Amino Group: The amino group is protected using tert-butoxycarbonyl chloride (Boc-Cl) in the presence of a base such as triethylamine (TEA). This reaction is usually carried out in an organic solvent like dichloromethane (DCM) at low temperatures to prevent side reactions.
Formation of the Indene Derivative: The indene derivative is synthesized through a series of reactions, including cyclization and reduction steps. These reactions often require catalysts and specific reaction conditions to ensure high yield and purity.
Sulfonation: The final step involves the introduction of the methanesulfonate group. This is typically achieved by reacting the intermediate compound with methanesulfonyl chloride (MsCl) in the presence of a base such as pyridine.
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to higher yields and reduced waste. The use of flow microreactors has been shown to be more efficient and sustainable compared to traditional batch processes .
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the indene moiety. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reduction reactions can be performed on the carbonyl groups using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The methanesulfonate group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: KMnO4 in aqueous solution, CrO3 in acetic acid.
Reduction: LiAlH4 in ether, NaBH4 in methanol.
Substitution: Nucleophiles like amines or thiols in polar aprotic solvents such as dimethylformamide (DMF).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions typically result in the formation of new carbon-nitrogen or carbon-sulfur bonds.
科学的研究の応用
(1S,2R)-1-(Tert-butoxycarbonylamino)-2,3-dihydro-1H-inden-2-YL methanesulfonate has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules, particularly in the development of pharmaceuticals.
Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions due to its ability to form stable complexes with biological molecules.
Medicine: Investigated for its potential therapeutic properties, including its role as a precursor in the synthesis of drug candidates.
Industry: Utilized in the production of fine chemicals and advanced materials, benefiting from its stability and reactivity.
作用機序
The mechanism of action of (1S,2R)-1-(Tert-butoxycarbonylamino)-2,3-dihydro-1H-inden-2-YL methanesulfonate involves its interaction with specific molecular targets. The Boc protecting group stabilizes the amino group, allowing for selective reactions at other sites. The methanesulfonate group acts as a good leaving group, facilitating nucleophilic substitution reactions. The indene moiety provides a rigid framework that can interact with various biological targets, influencing pathways such as enzyme inhibition or receptor binding.
類似化合物との比較
Similar Compounds
(1S,2R)-1-(Tert-butoxycarbonylamino)-2,3-dihydro-1H-inden-2-YL acetate: Similar structure but with an acetate group instead of a methanesulfonate group.
(1S,2R)-1-(Tert-butoxycarbonylamino)-2,3-dihydro-1H-inden-2-YL trifluoroacetate: Contains a trifluoroacetate group, offering different reactivity and stability.
(1S,2R)-1-(Tert-butoxycarbonylamino)-2,3-dihydro-1H-inden-2-YL chloride: Features a chloride group, which is more reactive in nucleophilic substitution reactions.
Uniqueness
The uniqueness of (1S,2R)-1-(Tert-butoxycarbonylamino)-2,3-dihydro-1H-inden-2-YL methanesulfonate lies in its combination of stability and reactivity. The Boc protecting group ensures that the amino group remains intact during various reactions, while the methanesulfonate group provides a versatile site for further functionalization. This makes it a valuable compound in both research and industrial applications.
特性
分子式 |
C15H21NO5S |
|---|---|
分子量 |
327.4 g/mol |
IUPAC名 |
[(1S,2R)-1-[(2-methylpropan-2-yl)oxycarbonylamino]-2,3-dihydro-1H-inden-2-yl] methanesulfonate |
InChI |
InChI=1S/C15H21NO5S/c1-15(2,3)20-14(17)16-13-11-8-6-5-7-10(11)9-12(13)21-22(4,18)19/h5-8,12-13H,9H2,1-4H3,(H,16,17)/t12-,13+/m1/s1 |
InChIキー |
CGXCOKLWNSZOMM-OLZOCXBDSA-N |
異性体SMILES |
CC(C)(C)OC(=O)N[C@@H]1[C@@H](CC2=CC=CC=C12)OS(=O)(=O)C |
正規SMILES |
CC(C)(C)OC(=O)NC1C(CC2=CC=CC=C12)OS(=O)(=O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-Methyl-1-[(1-methyl-1H-1,2,3-triazol-4-yl)methyl]-1H-pyrazol-3-amine](/img/structure/B13065503.png)
![3-{[4-(dimethylamino)phenyl]amino}-2-(1H-1,2,3,4-tetrazol-5-yl)prop-2-enenitrile](/img/structure/B13065510.png)
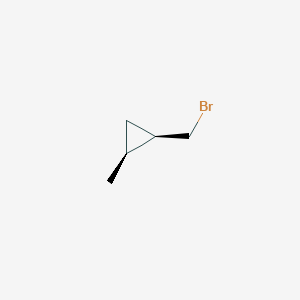

![4-[(Butan-2-yl)oxy]benzene-1,2-diamine](/img/structure/B13065520.png)
![N-[(2-Bromophenyl)methyl]-2-methyloxolan-3-amine](/img/structure/B13065521.png)

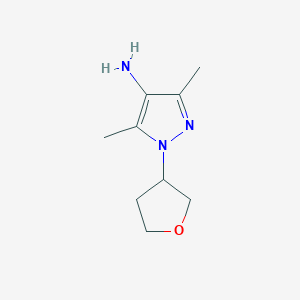
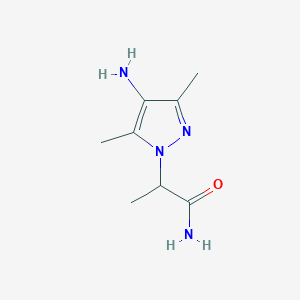
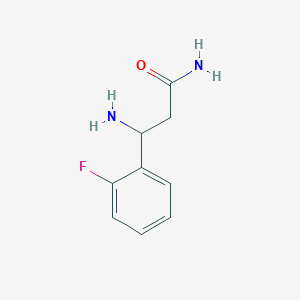
![4-Methyl-6',7'-dihydro-5'H-spiro[cyclobutane-1,4'-thieno[3,2-c]pyridine]](/img/structure/B13065546.png)
![1-[(4-Ethoxyphenyl)sulfonyl]piperazine hydrochloride](/img/structure/B13065551.png)
